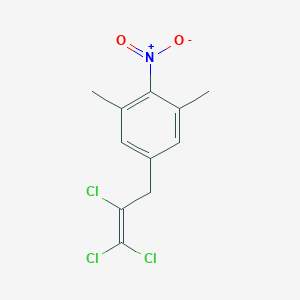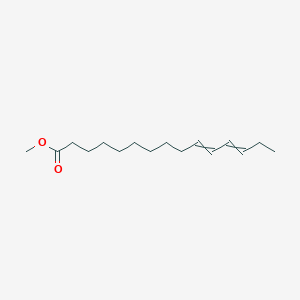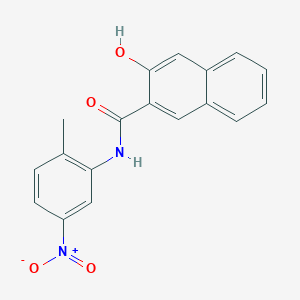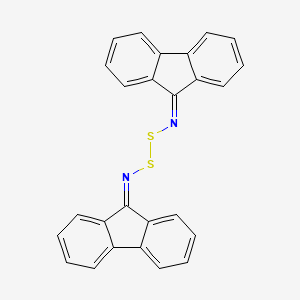![molecular formula C10H16S5 B14510005 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane CAS No. 62875-19-8](/img/structure/B14510005.png)
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[414725]tridecane is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and spiro configurations
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pressure, to form the final product. Common reagents used in the synthesis include sulfur-containing compounds and catalysts that facilitate the formation of spiro structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane exerts its effects involves interactions with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The spiro structure may also play a role in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethyltridecane: A similar compound with a different arrangement of carbon and hydrogen atoms.
4,11-Dimethyl-tetradecane: Another related compound with a similar molecular formula but different structural features.
Uniqueness
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4147
Propiedades
Número CAS |
62875-19-8 |
|---|---|
Fórmula molecular |
C10H16S5 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
4,11-dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane |
InChI |
InChI=1S/C10H16S5/c1-7-9(3-5-11-7)13-10(15-14-9)4-6-12-8(10)2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RYBDZOBDWDKTMG-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCS1)SC3(CCSC3C)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)


![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)



![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)



![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)


